![molecular formula C24H20N2O5S B2595874 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide CAS No. 941878-79-1](/img/structure/B2595874.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide
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Overview
Description
The compound “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide” is a complex organic molecule that contains several functional groups, including an amide, a benzodioxole, and an indole . These functional groups suggest that the compound may have interesting chemical properties and could potentially be used in a variety of applications.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, due to the presence of multiple aromatic rings and heteroatoms. The benzodioxole and indole rings are likely to contribute to the compound’s stability and may also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of multiple functional groups. For example, the compound’s solubility, melting point, and boiling point could all be affected by these factors .Scientific Research Applications
Anticancer Activity
This compound has been studied for its potential anticancer activity. A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have shown promising results against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Role in Multicomponent Reactions
1H-Indole-3-carbaldehyde and its derivatives, which are structurally similar to the compound , are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
Synthesis of Benzylisoquinoline Alkaloids
The compound’s structure feature, benzo[d][1,3]dioxole, has been used in the total synthesis of benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines . This methodology was applied to the total syntheses of these alkaloids, including two impatiens .
Synthesis of Functionalized Benzo[1,3]dioxin-4-ones
Direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters has been described . The reaction is mediated by CuI and NaHCO3 in acetonitrile .
Modulation of ATP-Binding Cassette Transporters
The compound has been studied for its potential role as a modulator of ATP-binding cassette transporters, which could have implications for the treatment of cystic fibrosis .
Precursor for Synthesis of Various Heterocyclic Derivatives
The compound’s inherent functional groups can undergo C–C and C–N coupling reactions and reductions easily, making it a vital precursor for the synthesis of various heterocyclic derivatives .
Safety and Hazards
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . This suggests that “2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide” might also interact with multiple targets in the body.
Mode of action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with . It’s likely that “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide” also has a complex mode of action involving interactions with multiple receptors.
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple receptors . The specific pathways affected by “2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide” would depend on its specific targets.
Result of action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Indole derivatives have been found to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c27-24(25-13-17-10-11-21-22(12-17)31-16-30-21)15-26-14-23(19-8-4-5-9-20(19)26)32(28,29)18-6-2-1-3-7-18/h1-12,14H,13,15-16H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCFQDXTUFKZPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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